3,6-Dihydroxy-6-methylcholanoic acid
Description
3,6-Dihydroxy-6-methylcholanoic acid (CAS: 123202-27-7; C₂₅H₄₂O₄) is a synthetic bile acid analogue derived from the cholane steroid backbone. It features hydroxyl groups at positions 3 and 6, with a methyl substitution at the 6β position (Figure 1). This compound belongs to the bile acid family, which plays critical roles in lipid digestion, cholesterol homeostasis, and metabolic signaling .
Properties
CAS No. |
123202-28-8 |
|---|---|
Molecular Formula |
C25H42O4 |
Molecular Weight |
406.6 g/mol |
IUPAC Name |
(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-6,10,13-trimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C25H42O4/c1-15(5-8-22(27)28)18-6-7-19-17-14-25(4,29)21-13-16(26)9-11-24(21,3)20(17)10-12-23(18,19)2/h15-21,26,29H,5-14H2,1-4H3,(H,27,28)/t15-,16-,17+,18-,19+,20+,21-,23-,24-,25+/m1/s1 |
InChI Key |
WAUIOEWDALWOPQ-NKJSALJZSA-N |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(C)O)C |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@]([C@H]4[C@@]3(CC[C@H](C4)O)C)(C)O)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)(C)O)C |
Other CAS No. |
123202-28-8 |
Synonyms |
3,6-dihydroxy-6-methylcholanoic acid 6-Me-HDCA 6-methylhyodeoxycholic acid 6-MHDC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following section compares 3,6-dihydroxy-6-methylcholanoic acid with key analogues, focusing on structural differences, metabolic pathways, and functional outcomes.
Structural and Functional Differences
Table 1: Structural and Functional Comparison of Selected Bile Acid Analogues
Key Observations:
Methyl Substitution at C6: The 6-methyl group in this compound enhances hydrophobicity compared to unmethylated analogues like 3α,6α-dihydroxycholan-24-oic acid. This modification improves membrane permeability and hepatic uptake efficiency, as demonstrated in hamster metabolism studies .
Epimeric Differences: The position of the methyl group (6β vs. 6α) significantly impacts biological activity. For instance, 3α,6β-dihydroxy-6α-methylcholanoic acid exhibits slower intestinal absorption and conjugation rates compared to its 6β-methyl counterpart .
Metabolic and Pharmacokinetic Profiles
- Hepatic Extraction: In hamster studies, this compound demonstrated rapid intestinal absorption and efficient hepatic extraction (>90% within 2 hours post-administration). Over 80% of the administered dose was secreted into bile as glycine or taurine conjugates, highlighting its suitability for studying enterohepatic circulation .
- Enzymatic Modifications : The 6-methyl group resists bacterial dehydroxylation in the gut, a common degradation pathway for natural bile acids like cholic acid. This stability may prolong its biological half-life .
- Contrast with Oxidized Derivatives: 3,12-Diketocholanoic acid, a fully oxidized derivative, is associated with cholestatic liver injury and serves as a biomarker rather than a therapeutic agent .
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